3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Overview
Description
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a heterocyclic compound with the molecular formula C13H15NO2 and a molecular weight of 217.27 g/mol . This compound is characterized by a bicyclic structure that includes a nitrogen atom, making it a member of the azabicyclo family. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction is performed under mild conditions and provides high yields and diastereoselectivities. Another approach involves the [3 + 2] cycloaddition process, which is popular for constructing the cyclopropane ring of 3-azabicyclo[3.1.0]hexanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce amines.
Scientific Research Applications
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can act as a nucleophile, participating in various biochemical reactions. This compound can inhibit certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are used in similar applications.
Bicyclo[3.1.1]heptanes: These compounds mimic the fragment of meta-substituted benzenes and have similar physicochemical properties.
Uniqueness
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific bicyclic structure that includes a benzyl group and a carboxylic acid functional group. This combination of features provides distinct chemical properties and potential biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12(16)13-6-11(13)8-14(9-13)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCNBXQWBCBUHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577252 | |
Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63618-03-1 | |
Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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